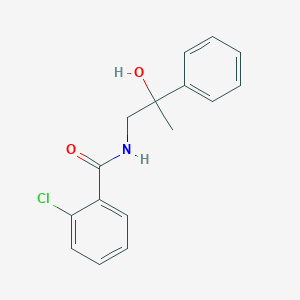![molecular formula C19H20ClF4N3O2 B2817293 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride CAS No. 1262222-57-0](/img/structure/B2817293.png)
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C19H20ClF4N3O2 and its molecular weight is 433.83. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Synthesis
- Microwave-assisted synthesis of hybrid molecules derived from norfloxacin, including derivatives containing 1,3-thiazole or 1,3-thiazolidin moiety, showed significant antimicrobial activities. This indicates a potential application in the development of new antimicrobial agents (Menteşe et al., 2013).
- Novel urea and thiourea derivatives of piperazine, doped with febuxostat, exhibited promising antiviral and antimicrobial activities. This suggests its application in combating viral infections and microbial growth (Reddy et al., 2013).
Pharmacological Effects
- The synthesis of optically active piperazine derivatives showed significant antihypertensive effects on spontaneously hypertensive rats. This highlights its potential in developing treatments for hypertension (Ashimori et al., 1991).
Antimicrobial Studies
- The synthesis of amide derivatives of quinolone and their subsequent antimicrobial studies revealed effectiveness against various bacterial strains, indicating potential in creating new antibiotics (Patel et al., 2007).
Synthesis and Structural Analysis
- Studies on the synthesis and structural analysis of piperazine derivatives like naphthylpiperazines and tetralylpiperazines provided insights into their pharmacological properties, useful for drug development (Červená et al., 1975).
- The study of 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol offered valuable information on molecular structure and potential interactions, essential for pharmaceutical applications (Velmurugan et al., 1994).
Catalysis and Chemical Synthesis
- Research on Fe-catalyzed synthesis of flunarizine, a calcium channel blocker, demonstrated the potential of piperazine derivatives in synthesizing medically significant compounds (Shakhmaev et al., 2016).
Novel Drug Discovery
- The discovery of a small molecule motilin receptor agonist, featuring a piperazinyl structure, showcased its significance in gastrointestinal motility disorder treatments (Westaway et al., 2009).
properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2.ClH/c1-13-9-17(18(26(27)28)11-16(13)20)25-7-5-24(6-8-25)12-14-3-2-4-15(10-14)19(21,22)23;/h2-4,9-11H,5-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFWFQDODUDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2817213.png)
![4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2817215.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2817216.png)
![Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride](/img/structure/B2817221.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817222.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)
![4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2817228.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)

![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2817233.png)